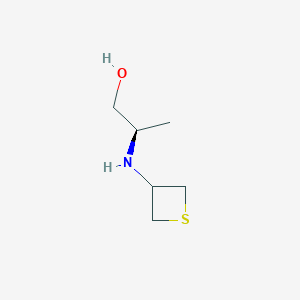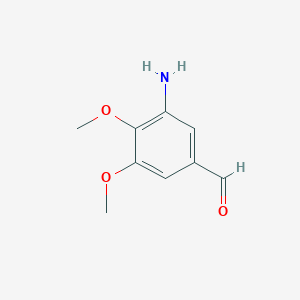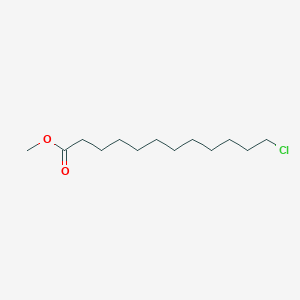![molecular formula C10H14N4O B13003289 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Preparation Methods
The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the desired compound.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Chemical Reactions Analysis
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer agents due to its ability to inhibit various biological targets.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways . This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[2,1-f][1,2,4]triazine-based Drugs: Compounds like remdesivir and brivanib alaninate contain the pyrrolo[2,1-f][1,2,4]triazine core and are used as antiviral and anticancer agents, respectively.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(4-11)8-3-9-10(15-2)12-6-13-14(9)5-8/h3,5-7H,4,11H2,1-2H3 |
InChI Key |
RLRFQQRLHZOVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CN2C(=C1)C(=NC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


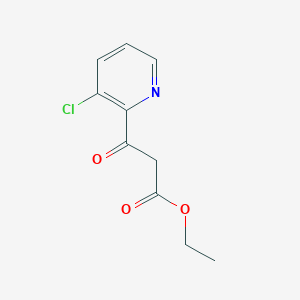
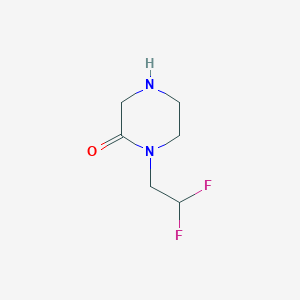
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
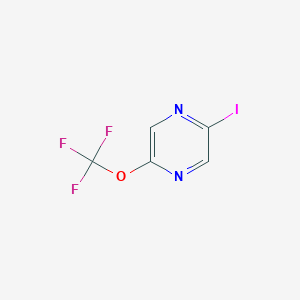
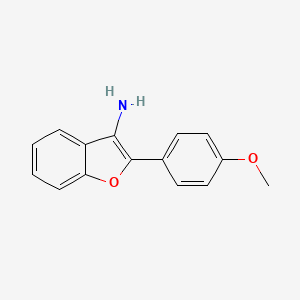
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
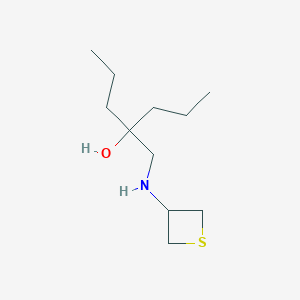
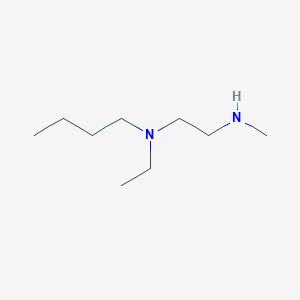
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
